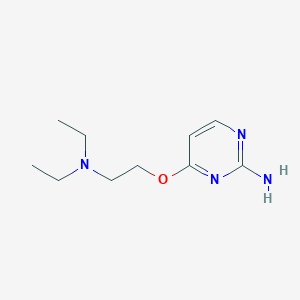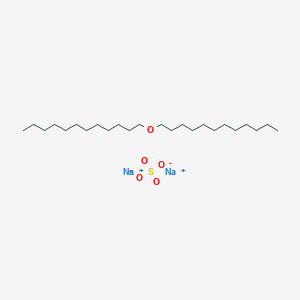
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione and related compounds involves complex chemical processes. A two-step, general synthesis approach using an Ugi four-component condensation is notable for its efficiency and versatility in creating a wide variety of benzodiazepine-2,5-diones (BZDs) (Keating & Armstrong, 1996). This method represents a significant improvement over traditional synthesis routes, offering greater molecular diversity without the need for amino acids as inputs.
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives is characterized by two fused six- and seven-membered rings. This structure can exhibit conformational isomerism, affecting the compound's physical and chemical properties (Dardouri et al., 2010).
Chemical Reactions and Properties
Benzodiazepines undergo various chemical reactions, including cyclization, alkylation, and amination, depending on their specific substituents and reaction conditions. These reactions can significantly alter their molecular structure and, consequently, their biological activity and chemical properties (Bihel, Hellal, & Bourguignon, 2007).
Physical Properties Analysis
The physical properties of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration and the presence of specific functional groups. These properties are crucial for determining the compound's suitability for various applications, including medicinal chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group reactivity, of benzodiazepine derivatives are critical for their application in chemical synthesis and drug design. The introduction of substituents at specific positions on the benzodiazepine core can lead to compounds with enhanced reactivity or selectivity toward biological targets (Cheng et al., 2006).
Wissenschaftliche Forschungsanwendungen
Thermal Cyclization Studies : Rivett and Stewart (1978) discussed the formation of 3-substituted 3,4-dihydro-1H-1-benzazepine-2,5-diones from DL-kynurenine derivatives through thermal cyclization. This process is significant for studying peptide bond cleavage in cyclization reactions (Rivett & Stewart, 1978).
Solid-Phase Synthesis : Boojamra et al. (1997) highlighted the use of solid-phase synthesis of 1,4-benzodiazepine-2,5-diones in lead identification and optimization in organic and bioorganic research (Boojamra et al., 1997).
Central Nervous System Studies : The synthesis of 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones is important for studying the effects of benzodiazepines on the central nervous system, as discussed by Nefzi et al. (2001) (Nefzi et al., 2001).
Medicinal Chemistry : Macquarrie-Hunter and Carlier (2005) explored the use of proline-derived 1,4-benzodiazepine-2,5-diones as scaffolds in medicinal chemistry, noting their high enantioselectivities due to memory of chirality (Macquarrie-Hunter & Carlier, 2005).
Molecular Diversity Extension : Bogaert et al. (2010) focused on extending molecular diversity in benzodiazepine systems through the synthesis of pyridodiazepinediones using the Ugi multicomponent reaction (Bogaert et al., 2010).
Anxiolytic Evaluation : Wright et al. (1978) suggested that 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione could be a candidate for anxiolytic evaluation in limited clinical trials (Wright et al., 1978).
Anti-Leishmanial Agents : Thi et al. (2009) studied the metabolism and toxicity of new benzodiazepine analogues effective against Leishmania amastigotes in vitro, highlighting potential therapeutic applications (Thi et al., 2009).
GPIIbIIIa Antagonists : Blackburn et al. (1997) discussed the modified benzodiazepinedione class of non-peptidal GPIIbIIIa antagonists, which allow for the isolation of noninterconverting rotational isomers for examining structural-activity relationships (Blackburn et al., 1997).
Eigenschaften
IUPAC Name |
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJONQULKOKMKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347731 | |
| Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
CAS RN |
24919-37-7 | |
| Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)






![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
